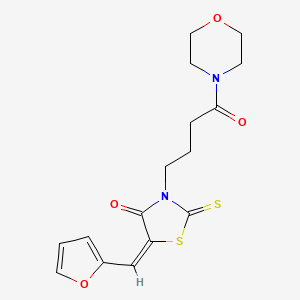

(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one

Description

(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a central 2-thioxothiazolidin-4-one core. Key structural features include:

- Position 3: A 4-morpholino-4-oxobutyl group, which introduces a morpholine ring linked via a ketone-containing butyl chain.

Thiazolidinones are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The morpholino and furan substituents in this compound suggest tailored bioactivity and pharmacokinetic properties.

Properties

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-14(17-6-9-21-10-7-17)4-1-5-18-15(20)13(24-16(18)23)11-12-3-2-8-22-12/h2-3,8,11H,1,4-7,9-10H2/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMGNSIESQMZNZ-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:

Formation of the Thioxothiazolidinone Core: This step often starts with the reaction of a thioamide with a haloketone to form the thioxothiazolidinone ring.

Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with an appropriate aldehyde, such as furfural.

Attachment of the Morpholino Group: The morpholino group is added through a nucleophilic substitution reaction involving a morpholine derivative and a suitable leaving group on the thioxothiazolidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the thioxothiazolidinone core or the furan ring.

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thioxothiazolidinone core can lead to thiazolidinones.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the context of cancer treatment and other diseases. Its structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit anticancer properties. Specifically, compounds similar to (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, studies have indicated that thiazolidinones can disrupt cell cycle progression and promote cell death in various cancer cell lines.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Condensation Reactions: The furan moiety can participate in electrophilic aromatic substitutions and Michael additions.

- Cyclization Reactions: The thiazolidinone core can undergo cyclization to form other heterocyclic compounds, expanding the library of potential pharmaceuticals.

Biological Studies

In addition to its medicinal applications, (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is used in biological studies to understand its mechanism of action at the molecular level.

Data Table: Comparison of Thiazolidinone Derivatives

| Compound Name | Structure | Anticancer Activity | Synthetic Method |

|---|---|---|---|

| (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one | Structure | Moderate | Condensation with furan derivatives |

| Thiazolidinone A | Structure | High | Cyclization of thiazolidinones |

| Thiazolidinone B | Structure | Low | Direct synthesis from thiazoles |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of thiazolidinone derivatives on human breast cancer cells. The results indicated that compounds structurally related to (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one significantly inhibited cell proliferation and induced apoptosis through a caspase-dependent pathway.

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one through a multi-step reaction involving furan and morpholine derivatives. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity.

Mechanism of Action

The mechanism of action of (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets in biological systems. The furan ring, morpholino group, and thioxothiazolidinone core can each interact with different proteins or enzymes, potentially modulating their activity. These interactions may affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Morpholino groups (target compound, ) improve aqueous solubility, critical for drug bioavailability. Furan-2-ylmethylene (target, 2b1 ) vs. phenyl derivatives (): Furan’s heteroaromaticity may favor binding to biological targets via π-π interactions, while phenyl groups enhance lipophilicity.

- Synthetic Routes : Most analogs are synthesized via acid-catalyzed condensation (e.g., acetic acid/sodium acetate reflux), similar to methods described for the target compound .

Pharmacological and Bioactivity Insights

While explicit bioactivity data for the target compound is unavailable in the provided evidence, insights can be inferred from structural analogs:

- Antimicrobial Potential: Thiazolidinones with morpholino groups (e.g., ) often exhibit enhanced activity due to improved solubility and target engagement.

- Anticancer Activity : Furan-containing derivatives (e.g., 2b1 ) are reported to inhibit cancer cell proliferation via intercalation or enzyme inhibition.

Biological Activity

The compound (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Structure and Synthesis

The compound features a thiazolidinone core, which is known for its ability to exhibit various pharmacological effects. The presence of the furan moiety enhances its biological activity due to its electron-rich nature, facilitating interactions with biological targets. The synthesis of this compound typically involves the condensation of furan derivatives with morpholino and thiazolidinone components, often utilizing microwave-assisted methods for efficiency and yield improvement.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, research indicates that compounds similar to (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer) cells.

Case Study: Cytotoxic Effects

A study evaluating the cytotoxic effects of thiazolidinone derivatives showed that several compounds demonstrated IC50 values ranging from 7.0 to 20.3 µM against A549 cells. The mechanism of action was linked to the induction of oxidative stress and apoptosis in cancer cells, suggesting that these compounds can disrupt cellular homeostasis leading to cell death .

Antibacterial Activity

In addition to anticancer properties, (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one has shown promising antibacterial activity. Thiazolidinone derivatives have been tested against a range of gram-positive and gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 16–32 mg/ml |

| 2 | Escherichia coli | 64 µg/ml |

| 3 | Bacillus subtilis | Not effective |

The data suggest that the compound exhibits selective antibacterial properties, particularly effective against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition Studies

Thiazolidinones have also been investigated for their potential as enzyme inhibitors. The ability to inhibit enzymes such as acetylcholinesterase (AChE) is particularly noteworthy due to its implications in neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies indicate that derivatives of thiazolidinones can bind effectively to the active site of AChE, showing better inhibitory activity compared to standard drugs like Donepezil. The binding interactions involve hydrogen bonding and π-π stacking with key residues in the enzyme's active site .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound’s core structure (thioxothiazolidin-4-one) is typically synthesized via condensation reactions. For example, analogous compounds are prepared by refluxing thiosemicarbazides with chloroacetic acid in acetic acid containing sodium acetate . Adjusting the molar ratios of reagents (e.g., 1:1 for thiosemicarbazide to chloroacetic acid) and optimizing reflux duration (2–4 hours) can enhance yields. Solvent selection (e.g., DMF-acetic acid mixtures) also impacts stereochemical outcomes .

Q. How is the stereochemical configuration (E/Z) of the exocyclic double bond confirmed in this compound?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical. For instance, in similar furan-substituted thiazolidinones, the (E)-configuration is confirmed by NOE correlations between the furan protons and the thiazolidinone ring protons . Computational methods (e.g., DFT calculations) can supplement experimental data .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and morpholine C-O (1100 cm⁻¹) stretches .

- NMR : ¹H NMR resolves furan protons (δ 6.3–7.5 ppm) and morpholine protons (δ 3.5–3.7 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₇N₂O₃S₂: calc. 365.08, obs. 365.07) .

Advanced Research Questions

Q. How does the morpholino-4-oxobutyl substituent influence the compound’s pharmacokinetic properties and target binding?

- Methodology :

- Lipophilicity Studies : Calculate logP values (e.g., using PubChem’s XLogP3) to assess membrane permeability. The morpholino group increases hydrophilicity, potentially improving solubility but reducing blood-brain barrier penetration .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or bacterial enzymes). The morpholino oxygen may form hydrogen bonds with active-site residues, as seen in similar morpholine-containing inhibitors .

Q. What strategies resolve contradictions in reported biological activity data across similar thioxothiazolidinones?

- Methodology :

- Dose-Response Analysis : Compare IC₅₀ values under standardized assays (e.g., antifungal activity via microdilution against Candida albicans). Contradictions often arise from variations in microbial strains or assay conditions .

- Metabolic Stability Testing : Use hepatic microsome assays to identify degradation products that may reduce efficacy in vivo .

Q. How can computational modeling guide the design of derivatives with enhanced anticancer activity?

- Methodology :

- QSAR Studies : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with cytotoxicity data. For example, electron-withdrawing groups on the furan ring may increase electrophilicity, enhancing DNA alkylation .

- MD Simulations : Predict binding stability with apoptosis regulators (e.g., Bcl-2 proteins) over 100-ns trajectories .

Q. What experimental designs are recommended for evaluating environmental impacts of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.